Cas no 612042-19-0 (1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine)

1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a specialized sulfonamide derivative featuring a piperazine core with methoxyphenyl and trifluoromethylphenylsulfonyl substituents. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which are often associated with bioactivity, particularly in central nervous system (CNS) targeting and receptor modulation. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl moiety may influence binding affinity. Its well-defined synthetic pathway and purity make it suitable for preclinical studies and structure-activity relationship (SAR) investigations. This compound serves as a valuable intermediate for developing novel therapeutics or probing biochemical pathways.
1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine structure
612042-19-0 structure
Product Name:1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine
CAS No:612042-19-0
MF:C18H19F3N2O3S
MW:400.4152739048
CID:5418427
Update Time:2025-06-11

1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine
    • 1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine
    • Inchi: 1S/C18H19F3N2O3S/c1-26-16-7-5-15(6-8-16)22-9-11-23(12-10-22)27(24,25)17-4-2-3-14(13-17)18(19,20)21/h2-8,13H,9-12H2,1H3
    • InChI Key: ZQXHWJIKHVTITK-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(OC)C=C2)CCN(S(C2=CC=CC(C(F)(F)F)=C2)(=O)=O)CC1

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Additional information on 1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine

Recent Advances in the Study of 1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine (CAS: 612042-19-0)

1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine (CAS: 612042-19-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This sulfonylpiperazine derivative exhibits unique pharmacological properties, making it a promising candidate for the development of novel therapeutics. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine. The researchers employed a multi-step synthetic route, starting from commercially available precursors, to achieve high yields and purity. The compound's structure was confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry. The study also highlighted the importance of the trifluoromethyl group in enhancing the compound's metabolic stability and binding affinity to target proteins.

In another recent investigation, researchers evaluated the compound's potential as a modulator of serotonin receptors. Preliminary in vitro assays demonstrated that 1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine exhibits selective binding to 5-HT1A and 5-HT2A receptors, suggesting its utility in the treatment of neuropsychiatric disorders such as anxiety and depression. The study, published in Neuropharmacology (2024), also reported that the compound's pharmacokinetic profile is favorable, with good oral bioavailability and brain penetration.

Further research has explored the compound's anti-inflammatory properties. A 2024 study in the European Journal of Pharmacology demonstrated that 1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine inhibits the production of pro-inflammatory cytokines in macrophages, potentially offering a new approach to treating chronic inflammatory diseases. The study identified the compound's ability to suppress NF-κB signaling as a key mechanism underlying its anti-inflammatory effects.

Despite these promising findings, challenges remain in the development of 1-(4-methoxyphenyl)-4-3-(trifluoromethyl)benzenesulfonylpiperazine as a therapeutic agent. Current research is focused on optimizing its selectivity and minimizing off-target effects. Additionally, more extensive preclinical studies are needed to evaluate its safety and efficacy in animal models. The compound's unique chemical structure and diverse biological activities make it a valuable tool for further exploration in drug discovery and development.

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